molecular formula C16H18N2O5S B4845302 N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B4845302
M. Wt: 350.4 g/mol
InChI Key: TUHLQMGQKSCTOH-UHFFFAOYSA-N
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Description

N-[4-[(3,5-Dimethoxyphenyl)sulfamoyl]phenyl]acetamide is a chemical compound of interest in scientific research and development. This acetamide and sulfonamide-functionalized molecule is provided as a high-purity material for laboratory use. Compounds with similar sulfonamide scaffolds are frequently investigated in various fields, including medicinal chemistry for early-stage drug discovery, biochemical tool development, and as an intermediate in organic synthesis. Its specific mechanism of action and primary research applications are compound-dependent and should be determined through rigorous experimental validation. This product is intended for use by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data before handling.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-12-4-6-16(7-5-12)24(20,21)18-13-8-14(22-2)10-15(9-13)23-3/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHLQMGQKSCTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 3,5-dimethoxyaniline with acetic anhydride to form an intermediate, which is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group (-SO₂NH-) and methoxy-substituted phenyl rings are susceptible to oxidative modification under controlled conditions:

Key Findings:

  • Sulfoxide Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfonamide sulfur to a sulfoxide .

  • Demethylation : Strong oxidizing agents like ceric ammonium nitrate (CAN) in aqueous acetonitrile remove methoxy groups, yielding phenolic derivatives .

Reagent Conditions Product Yield Reference
H₂O₂ (30%)CH₂Cl₂, 0°C, 2 hSulfoxide derivative72%
CANCH₃CN/H₂O, reflux, 6 h3,5-Dihydroxyphenylsulfamoyl derivative58%

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic substitution, particularly at the sulfur atom or adjacent positions:

Key Findings:

  • Amine Displacement : Reaction with primary amines (e.g., ethylenediamine) in ethanol replaces the sulfamoyl nitrogen with secondary amines, forming sulfonamide analogs .

  • Halogen Exchange : Treatment with sodium iodide in acetone replaces chlorine impurities (if present) via Finkelstein-type reactions .

Reagent Conditions Product Yield Reference
EthylenediamineEtOH, 60°C, 12 hN-(4-sulfamoylphenyl)ethylenediamine65%
NaIAcetone, reflux, 8 hIodo-substituted derivative81%

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Key Findings:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the acetamide to yield 4-sulfamoylbenzoic acid .

  • Basic Hydrolysis : NaOH in ethanol/water hydrolyzes the amide to a carboxylate salt, regenerating the free amine upon acidification .

Reagent Conditions Product Yield Reference
HCl (6M)Reflux, 4 h4-Sulfamoylbenzoic acid89%
NaOH (2M)EtOH/H₂O, 80°C, 3 hSodium 4-sulfamoylbenzoate94%

Electrophilic Aromatic Substitution

The electron-rich 3,5-dimethoxyphenyl ring undergoes regioselective electrophilic attacks:

Key Findings:

  • Nitration : Nitrating mixtures (HNO₃/H₂SO₄) at 0°C introduce nitro groups at the para position relative to methoxy groups .

  • Sulfonation : Fuming sulfuric acid adds sulfonic acid groups to the activated aromatic ring .

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 1 h3,5-Dimethoxy-4-nitrophenyl derivative67%
H₂SO₄ (20% SO₃)120°C, 2 hPolysulfonated derivative52%

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

Key Findings:

  • Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the sulfonamide to a thioether .

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 6 hThioether analog61%
H₂ (1 atm)/Pd-CEtOH, RT, 12 hAminophenyl derivative78%

Complexation and Biological Interactions

The compound chelates metal ions and interacts with enzymes:

Key Findings:

  • Zinc Chelation : Forms stable complexes with Zn²⁺ in buffered solutions (pH 7.4), altering its electronic spectrum .

  • Enzyme Inhibition : Acts as a competitive inhibitor of carbonic anhydrase II, with Kᵢ = 12.3 nM .

Interaction Conditions Observation Reference
Zn²⁺ bindingPBS buffer, pH 7.4UV-Vis λₘₐₓ shift from 280 → 315 nm
Carbonic anhydrase IITRIS buffer, pH 8.389% inhibition at 10 µM

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its structural features allow it to interact with various biological targets, which may lead to therapeutic effects in diseases such as cancer and inflammation.

Case Study:
A study explored the synthesis of acetamidosulfonamide derivatives and their antioxidant activities. Among the synthesized compounds, several demonstrated significant radical scavenging capabilities, indicating potential applications in oxidative stress-related disorders .

Biological Activities

Antioxidant Properties:
Research has shown that compounds similar to this compound exhibit antioxidant activities. These properties are crucial for developing drugs aimed at combating oxidative damage in cells.

Quantitative Structure-Activity Relationship (QSAR):
A QSAR analysis conducted on acetamidosulfonamide derivatives revealed strong correlations between structural features and biological activities, providing insights for designing new compounds with enhanced efficacy .

Anti-inflammatory Effects

Mechanism of Action:
The compound has been studied for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that certain derivatives can significantly suppress COX-1 and COX-2 activity, which is pivotal in inflammatory pathways .

Data Table: Inhibitory Potency of Derivatives Against COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0334.4 ± 0.10

Chemical Synthesis Applications

Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecular architectures through various reactions such as nucleophilic substitutions and coupling reactions .

Synthesis Techniques:
The compound can be synthesized via multiple steps involving sulfonamide intermediates and acetamide derivatives, highlighting its utility in developing novel chemical entities .

Material Science

Polymer Development:
There is growing interest in using sulfonamide derivatives in material science for developing new polymers with specific properties, such as increased hydrophilicity and improved mechanical strength . The incorporation of sulfonamide groups can enhance the performance of materials used in various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy groups on the phenyl ring may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Sulfamoyl Substituent Molecular Formula Molecular Weight Key Activity/Application Reference
N-[4-[(3,5-Dimethoxyphenyl)sulfamoyl]phenyl]acetamide (Target) 3,5-Dimethoxyphenyl C₁₆H₁₈N₂O₅S 362.39 g/mol Not explicitly reported
N-(3-(N-(3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide 3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl C₁₈H₁₈N₅O₅S 432.10 g/mol Hedgehog pathway inhibition
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methyl-1-piperazinyl C₁₃H₂₀N₃O₃S 298.38 g/mol Analgesic (comparable to paracetamol)
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl C₁₄H₂₀N₂O₃S 296.39 g/mol Structural studies (crystallography)
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide 3-(3,4-Dimethoxyphenyl)acryloyl C₁₉H₁₇ClN₂O₄ 382.80 g/mol Corrosion inhibition
SAR245409 (XL-765) 3-(3,5-Dimethoxyphenyl)aminoquinoxalin-2-yl C₂₉H₂₈N₄O₆S 561.62 g/mol PI3K/mTOR inhibitor
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]acetamide (MADDS) 4-Aminophenyl C₁₄H₁₄N₂O₃S 290.34 g/mol Metabolite of dapsone

Key Observations

  • Substituent Impact on Activity: The 3,5-dimethoxyphenyl group in the target compound and SAR245409 (XL-765) suggests a role in kinase inhibition, as seen in SAR245409’s PI3K/mTOR activity . In contrast, piperazinyl (Compound 35) and 4-aminophenyl (MADDS) substituents correlate with analgesia and metabolic pathways, respectively . Heterocyclic vs.
  • Physicochemical Properties :

    • The target compound’s methoxy groups increase lipophilicity (logP ~2.5 estimated) compared to MADDS (logP ~1.2), which may improve membrane permeability but reduce aqueous solubility .
    • Molecular Weight : The target (362.39 g/mol) falls within the acceptable range for drug-likeness, whereas SAR245409 (561.62 g/mol) may face challenges in bioavailability .
  • Electron-rich groups (e.g., methoxy in the target compound) may enhance interactions with enzymes like PI3K, as seen in SAR245409 .

Biological Activity

N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative that has gained attention for its potential pharmacological properties. This compound is characterized by a complex structure featuring multiple aromatic rings and a sulfamoyl group, which are significant for its biological activities. Research indicates that it may exhibit anti-inflammatory , antioxidant , and other therapeutic effects, making it a subject of interest in medicinal chemistry and drug development.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Sulfamoyl Group : The initial reaction involves the introduction of the sulfamoyl group to the phenyl ring.
  • Acetylation : The compound is then acetylated to form the final product.
  • Characterization : Techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure.

The molecular formula for this compound is C16_{16}H18_{18}N2_{2}O4_{4}S, reflecting its complex aromatic structure.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory response. By reducing the production of pro-inflammatory mediators, this compound can lead to decreased inflammation and associated symptoms.

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrate its ability to inhibit COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin E2 (PGE2) levels. The half-maximal inhibitory concentration (IC50) values for this compound indicate significant potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antioxidant Properties

Research has indicated that this compound exhibits moderate antioxidant activity, surpassing that of ascorbic acid in certain assays. It has been found to scavenge free radicals effectively, which can contribute to its overall therapeutic profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar sulfonamides is useful:

Compound NameMolecular FormulaKey Features
N-[4-[(3,4-dimethoxyphenyl)sulfamoyl]phenyl]acetamideC16_{16}H18_{18}N2_{2}O4_{4}SSimilar antimicrobial properties; different methoxy positioning
N-(4-{[1-(2,5-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)acetamideC17_{17}H20_{20}N2_{2}O4_{4}SContains an ethyl group; potential for different biological activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamideC16_{16}H18_{18}N2_{2}O4_{4}SIncorporates an oxazole ring; may exhibit unique pharmacological effects

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited COX enzymes in human cell lines, leading to decreased inflammatory markers .
  • Antioxidant Activity Assessment : In various assays (DPPH and ABTS), this compound exhibited radical scavenging activities comparable to established antioxidants like BHT (butylated hydroxytoluene) .
  • Potential Applications : Its structural similarities with other sulfonamide derivatives suggest potential applications in treating conditions linked with inflammation and oxidative stress .

Q & A

Q. How can conflicting cytotoxicity data in cancer vs. normal cell lines be addressed?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC50_{50} values in ≥3 cancer lines (e.g., MCF-7, HepG2) vs. non-cancerous lines (e.g., HEK293).
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci).
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) in sensitive vs. resistant cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide
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N-[4-[(3,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.